Sodium Omadine

Catalog No.
S574771
CAS No.
3811-73-2
M.F
C5H4NNaOS
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Omadine

CAS Number

3811-73-2

Product Name

Sodium Omadine

IUPAC Name

sodium;1-oxidopyridine-2-thione

Molecular Formula

C5H4NNaOS

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C5H4NOS.Na/c7-6-4-2-1-3-5(6)8;/h1-4H;/q-1;+1

InChI Key

XNRNJIIJLOFJEK-UHFFFAOYSA-N

SMILES

C1=CC(=S)N(C=C1)[O-].[Na+]

Synonyms

1-hydroxypyridine-2-thione, 2-HPT cpd, 2-mercaptopyridine-N-oxide, 2-pyridinethiol 1-oxide, 67Ga-MPO, 68Ga-mercaptopyridine-N-oxide, indium 111-2-mercaptopyridine-1-oxide, N-hydroxypyridine-2-thione, Omadine, pyridine-2-thiol N-oxide, pyrithione, pyrithione barium (2:1) salt, pyrithione calcium (2:1) salt, pyrithione magnesium salt, pyrithione potassium salt, pyrithione sodium salt, sodium pyridinethione

Canonical SMILES

C1=CC(=S)N(C=C1)[O-].[Na+]

Water Sample Preservation:

Sodium Omadine, a salt, has been investigated for its potential to preserve specific components in water samples during storage. Research published in the journal "Water" compared its effectiveness against other commonly used preservatives for nitrate-nitrogen (NO3-N) and orthophosphate (PO43-) concentrations. While sodium Omadine effectively maintained NO3-N levels in all water types (tap, pond, and stream) across a 14-day period, it was less successful in preserving PO43- concentrations, particularly in tap and pond water []. These findings suggest sodium Omadine could be a viable alternative for preserving NO3-N in specific water samples, but further research is needed to optimize its application for PO43- and understand its impact on other water quality parameters.

Toxicological Studies:

The US Environmental Protection Agency (EPA) has conducted various studies to assess the potential human and ecological health risks associated with sodium Omadine exposure.

  • Carcinogenic potential: Studies in rats (oral) and mice (dermal) did not show a clear increase in tumors at the tested doses. However, limitations in the mouse study, specifically the lack of sufficiently high dose levels, led to an overall classification of "Group D: Not Classifiable as to Human Carcinogenicity" by the EPA [].
  • Developmental toxicity: A study in rabbits did not reveal any adverse effects on mothers or fetuses at any tested dose level [].

Other Research Applications:

Limited research suggests potential applications of sodium Omadine in other scientific fields, such as:

  • Antimicrobial properties: Studies indicate some effectiveness against specific fungi and bacteria, but further investigation is needed to understand its potential applications as an antimicrobial agent [].
  • Industrial applications: Its use has been explored in various industrial processes, including the production of rubber and plastics, but detailed scientific research specific to these applications is scarce.

Sodium Omadine, also known as sodium pyrithione, is an organosulfur compound with the molecular formula C5_5H4_4NNaOS. It is a sodium salt derived from pyrithione, which is recognized for its broad-spectrum antimicrobial properties. This compound exists predominantly in the thione form, specifically as 1-hydroxy-2(1H)-pyridinethione, and can also manifest as a thiol, 2-mercaptopyridine N-oxide. Sodium Omadine is commonly found in various products, including daily chemicals, adhesives, paper, medicine, pesticides, and leather goods due to its effective biocidal activity against fungi and bacteria .

The exact mechanism of action of Sodium Omadine is not fully understood, but it is believed to disrupt fungal cell membranes and inhibit essential enzyme activity within the fungi [].

Sodium Omadine is considered moderately toxic by the dermal route (skin contact) and slightly toxic by oral and inhalation routes. It can cause skin irritation and respiratory tract discomfort upon exposure. Chronic exposure to high concentrations in animal studies has shown potential for muscle weakness and nerve damage.

Important Safety Information:

  • Sodium Omadine should be handled with appropriate personal protective equipment (PPE) including gloves, safety glasses, and respiratory protection if necessary.
  • Avoid contact with skin, eyes, and clothing.
  • In case of contact, flush with water for at least 15 minutes and seek medical attention if necessary.
  • Do not ingest.
, primarily characterized by its ability to form chelates with transition metals. The compound can undergo oxidation and reduction reactions due to its sulfur-containing structure. It has been noted that sodium pyrithione interferes with membrane transport mechanisms in microbial cells, leading to metabolic disruption and inhibition of growth .

Additionally, Sodium Omadine can react with various agents in synthetic pathways to produce derivatives that may enhance its antimicrobial efficacy or alter its solubility characteristics.

Sodium Omadine exhibits significant biological activity as a fungistatic and antimicrobial agent. Its mechanism of action involves disrupting cellular membrane integrity and function, which leads to the inhibition of microbial growth. The compound is particularly effective against gram-positive and gram-negative bacteria as well as fungi .

In biochemistry studies, Sodium Omadine is utilized for transporting zinc into cells and forming bidentate oxothiolane chelates with transition metals, which enhances its biological utility .

Sodium Omadine can be synthesized through several methods:

  • From 2-bromopyridine or 2-chloropyridine: These precursors undergo nucleophilic substitution reactions to yield sodium pyrithione.
  • Through oxidation processes: The conversion of thiol forms to thione forms can be achieved via oxidation.
  • Commercial preparation: Sodium Omadine is available commercially both as the neutral compound and its sodium salt form .

The synthesis often involves careful control of reaction conditions to ensure the stability of the desired tautomer.

Sodium Omadine has a wide range of applications across various industries:

  • Cosmetics: Used as an antimicrobial agent in shampoos and skin care products.
  • Paints and Coatings: Functions as a preservative against microbial growth in latex paints.
  • Textiles: Employed in textile treatments to prevent mold and bacterial growth.
  • Pesticides: Utilized as a biocide in agricultural products.
  • Metalworking Fluids: Acts as a preservative in cutting and cooling fluids .

The compound's effectiveness in these applications stems from its ability to inhibit microbial growth while maintaining product stability.

Research has indicated that Sodium Omadine interacts with various biological systems primarily through its action on cell membranes. Studies have shown that it can alter membrane permeability and disrupt metabolic processes in bacteria and fungi. The compound also exhibits interactions with transition metals, enhancing its chelating properties which can be beneficial in certain biochemical applications .

Sodium Omadine shares structural similarities with several other compounds that possess antimicrobial properties. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Zinc PyrithioneC5_5H4_4N2_2OSA zinc salt of pyrithione; used for similar applications but offers different solubility properties.
Copper PyrithioneC5_5H4_4N2_2OSCuExhibits antifungal properties; used in agricultural applications.
OctylisothiazolinoneC9_9H15_15N3_3OSA different class of biocide; effective against bacteria and fungi but structurally distinct from sodium omadine.

Uniqueness of Sodium Omadine: Sodium Omadine's unique characteristic lies in its dual tautomeric forms (thione and thiol), which allows it to exhibit versatile chemical behavior depending on environmental conditions. Its broad-spectrum antimicrobial activity combined with stability across a wide pH range makes it particularly valuable for various industrial applications .

Physical Description

Technical product is off-white solid; Formulated as liquid soluble concentrates; [Reference #1] 3811-73-2: Hygroscopic crystalline powder with a stench; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

2

Exact Mass

148.99112921 g/mol

Monoisotopic Mass

148.99112921 g/mol

Heavy Atom Count

9

Appearance

Off-white powder

UNII

6L3991491R

Related CAS

1121-30-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 808 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 808 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 803 of 808 companies with hazard statement code(s):;
H302+H312+H332 (55.04%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (99.88%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.52%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (99.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (92.15%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (93.9%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pyrithione Sodium is the sodium salt form of pyrithione, a fungistatic and antimicrobial derivative of aspergillic acid. Although the exact mechanism of action remains to be fully elucidated, pyrithione sodium appears to interfere with membrane transport ultimately leading to a loss of metabolic control.

MeSH Pharmacological Classification

Antifungal Agents

Vapor Pressure

0.00000007 [mmHg]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

15922-78-8

General Manufacturing Information

2-Pyridinethiol, 1-oxide, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15
/Sodium Pyrithione./ MAK Collection for Occupational Health and Safety (2012): 1-25. Web.

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